
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide: is a complex organic compound that features a thiazolidine-2,4-dione moiety, a cyclohexyl group, and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common method includes the reaction of thiazolidine-2,4-dione with cyclohexylamine to form an intermediate, which is then reacted with 2,5-dimethylfuran-3-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide has shown promise in managing type 2 diabetes through its action as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in regulating glucose and lipid metabolism.
Case Studies
Recent studies have demonstrated that thiazolidinedione derivatives similar to this compound significantly lower blood glucose levels in diabetic models. Molecular docking studies indicate strong binding affinities to proteins involved in glucose metabolism, suggesting therapeutic applications in diabetes management .
Antioxidant Activity
The compound exhibits notable antioxidant properties. Research indicates that it can effectively inhibit lipid peroxidation, a process that leads to cellular damage.
Mechanism
The presence of specific substituents enhances the antioxidant activity of compounds with similar structures. By reducing oxidative stress markers, these compounds may contribute to overall cellular health.
Antifungal Applications
This compound also demonstrates antifungal activity. Studies on thiazolidine derivatives have revealed their potential as fungicides due to broad-spectrum antimicrobial properties.
Case Studies
A study focusing on 5-substituted thiazolidine derivatives highlighted high antifungal activity against Candida species, leading to morphological changes in the yeast cell wall . The findings suggest that modifications at specific positions on the thiazolidine ring can significantly impact both antioxidant and antifungal activities.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors involved in cancer cell proliferation or microbial growth. The thiazolidine-2,4-dione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to metabolism and inflammation .
Comparison with Similar Compounds
Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine-2,4-dione moiety and exhibit similar biological activities.
Cyclohexyl derivatives: Compounds with a cyclohexyl group that may have comparable chemical properties.
Furan derivatives: Molecules containing a furan ring, often used in medicinal chemistry.
Uniqueness: N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and antidiabetic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiazolidine-2,4-dione moiety, which is known for its diverse biological activities. Its molecular formula is C13H16N4O3S2 with a molecular weight of 340.42 g/mol. The presence of the thiazolidine ring contributes to its pharmacological potential.
1. Antimicrobial Activity
Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant antimicrobial properties. A study evaluated various derivatives against common pathogens:
Compound | Target Organism | Activity Level |
---|---|---|
am1 | E. coli | Effective |
am2 | S. aureus | Effective |
am3 | C. albicans | Effective |
am10 | B. subtilis | Moderate |
The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways .
2. Antioxidant Activity
The antioxidant potential of the compound has been assessed through various assays. Several derivatives demonstrated superior activity compared to standard antioxidants like ascorbic acid:
Compound | IC50 (µM) | Comparison to Ascorbic Acid |
---|---|---|
ao1 | 12 | Better |
ao2 | 15 | Comparable |
ao3 | 10 | Superior |
These findings suggest that the compound may protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .
3. Antidiabetic Activity
Thiazolidine derivatives are recognized for their antidiabetic effects, primarily through the activation of peroxisome proliferator-activated receptors (PPARs). The following table summarizes the antidiabetic activity of selected compounds:
Compound | PPAR Activation | Blood Glucose Reduction (%) |
---|---|---|
ad1 | High | 30 |
ad2 | Moderate | 25 |
ad3 | High | 35 |
The activation of PPARs leads to improved insulin sensitivity and glucose metabolism, making these compounds promising candidates for diabetes treatment .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several thiazolidine derivatives and tested them against a panel of bacterial strains. Compounds showed varying degrees of effectiveness, with some exhibiting activity comparable to traditional antibiotics such as ciprofloxacin .
Case Study 2: Antioxidant Properties
In vitro studies demonstrated that certain derivatives possess remarkable antioxidant capabilities, significantly reducing oxidative damage in cellular models . These findings highlight the potential application of these compounds in preventing oxidative stress-related diseases.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-9-7-11(10(2)22-9)15(20)17-12-5-3-4-6-13(12)18-14(19)8-23-16(18)21/h7,12-13H,3-6,8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAMHQSFIDYIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCCCC2N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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